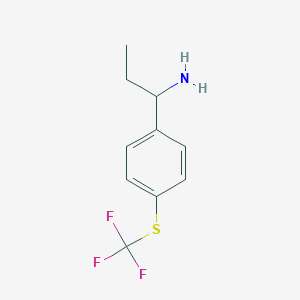
1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of suitable solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine has diverse applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
- 1-(4-(Trifluoromethyl)phenoxy)propan-1-amine
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one
Uniqueness: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
1-[4-(trifluoromethylsulfanyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NS/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3 |
Clé InChI |
UMLJNOFTMYAUQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


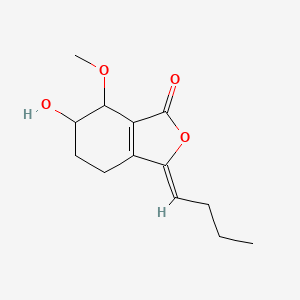
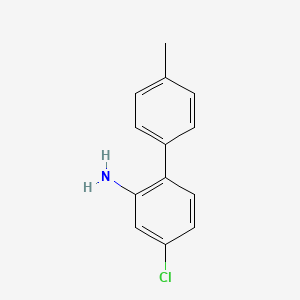
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
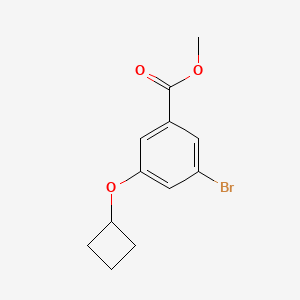
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
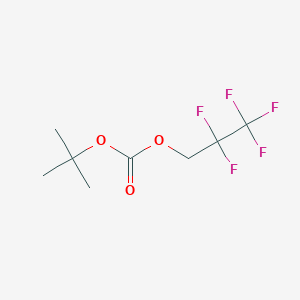
methanone](/img/structure/B15092027.png)
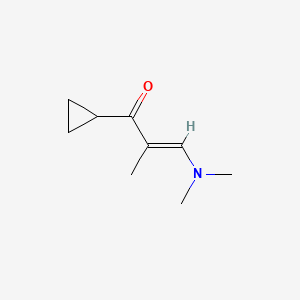
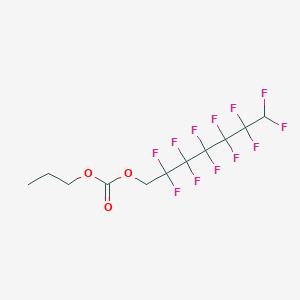
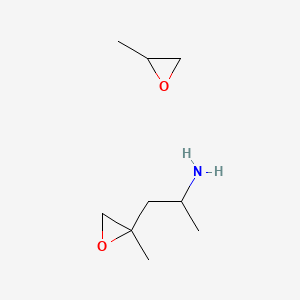
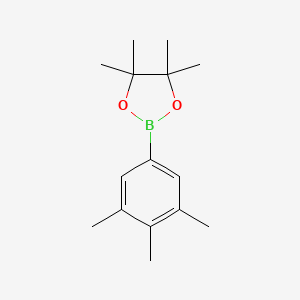
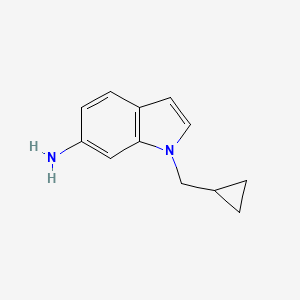
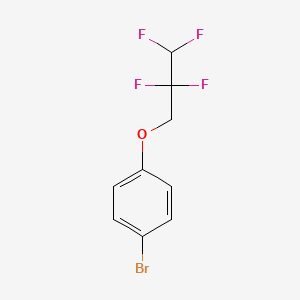
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
